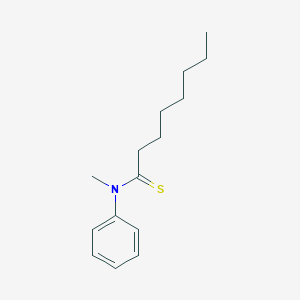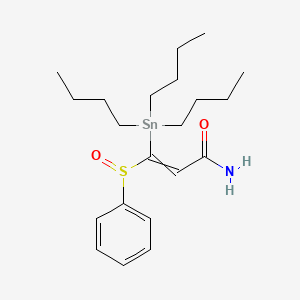![molecular formula C8H13NSSi B14297917 Pyridine, 2-[(trimethylsilyl)thio]- CAS No. 112247-55-9](/img/structure/B14297917.png)
Pyridine, 2-[(trimethylsilyl)thio]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 2-[(trimethylsilyl)thio]- is an organosilicon compound with the molecular formula C8H13NSi It is characterized by the presence of a pyridine ring substituted with a trimethylsilylthio group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-[(trimethylsilyl)thio]- typically involves the reaction of pyridine with chlorotrimethylsilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorotrimethylsilane. The general reaction scheme is as follows: [ \text{Pyridine} + \text{ClSi(CH}_3\text{)}_3 \rightarrow \text{Pyridine, 2-[(trimethylsilyl)thio]-} + \text{HCl} ]
Industrial Production Methods: Industrial production methods for Pyridine, 2-[(trimethylsilyl)thio]- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: Pyridine, 2-[(trimethylsilyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: The trimethylsilylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
Pyridine, 2-[(trimethylsilyl)thio]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Pyridine, 2-[(trimethylsilyl)thio]- involves its interaction with various molecular targets. The trimethylsilylthio group can act as a nucleophile, participating in reactions with electrophilic species. The pyridine ring can coordinate with metal ions, facilitating catalytic processes. The compound’s effects are mediated through these interactions, influencing various biochemical pathways.
類似化合物との比較
- Pyridine, 2-(trimethylsilyl)-
- Pyridine, 2-(methylthio)-
- Pyridine, 2-(ethylthio)-
Comparison: Pyridine, 2-[(trimethylsilyl)thio]- is unique due to the presence of the trimethylsilylthio group, which imparts distinct chemical properties compared to other similar compounds. The trimethylsilyl group increases the compound’s stability and reactivity, making it a valuable reagent in various chemical reactions.
特性
CAS番号 |
112247-55-9 |
|---|---|
分子式 |
C8H13NSSi |
分子量 |
183.35 g/mol |
IUPAC名 |
trimethyl(pyridin-2-ylsulfanyl)silane |
InChI |
InChI=1S/C8H13NSSi/c1-11(2,3)10-8-6-4-5-7-9-8/h4-7H,1-3H3 |
InChIキー |
GYZSMMKWTTYUGP-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)SC1=CC=CC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7,8-Dimethyl-3,10-dinonylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14297834.png)

![3,3',3''-{[(8-Sulfanyloctyl)silanetriyl]tris(oxy)}tripropanenitrile](/img/structure/B14297837.png)
![Tert-butyl 2-acetyl-9-azabicyclo[4.2.1]nonane-9-carboxylate](/img/structure/B14297845.png)
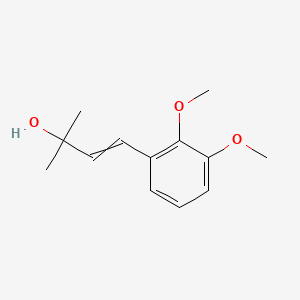
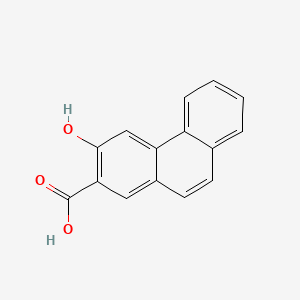
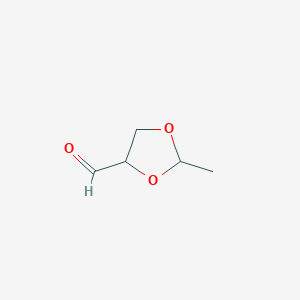
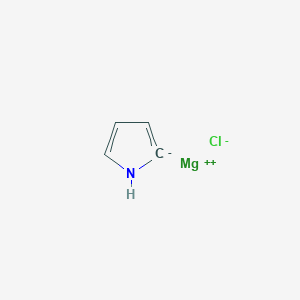

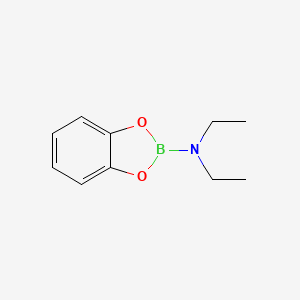
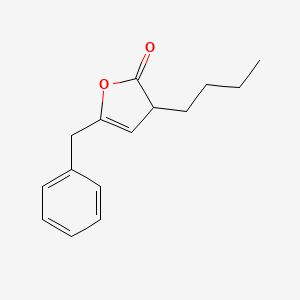
acetate](/img/structure/B14297908.png)
